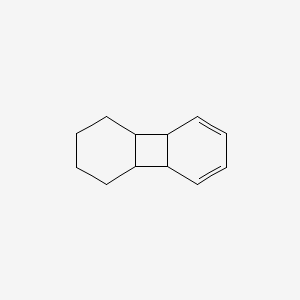
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene: is a polycyclic hydrocarbon with a unique structure that includes multiple fused rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene typically involves the hydrogenation of biphenylene under specific conditions. The process often requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the biphenylene rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions. The use of advanced catalysts and high-throughput systems can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic positions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Further hydrogenated hydrocarbons
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stable structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene exerts its effects involves its interaction with various molecular targets. The compound’s polycyclic structure allows it to engage in π-π interactions with aromatic systems, making it useful in materials science. Additionally, its stability and reactivity make it a valuable intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Biphenylene: The parent compound of 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene, which has a less saturated structure.
1,2,3,6,7,8,8a,8b-Octahydrobiphenylene: A similar compound with slight variations in hydrogenation.
1,2,4a,4b,7,8,8a,8b-Octahydrobiphenylene: Another variant with different hydrogenation patterns.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Its high degree of saturation makes it more stable and less reactive compared to its parent compound, biphenylene.
特性
CAS番号 |
36093-19-3 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
1,2,3,4,4a,4b,8a,8b-octahydrobiphenylene |
InChI |
InChI=1S/C12H16/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-2,5-6,9-12H,3-4,7-8H2 |
InChIキー |
JPPSJCAOWSFHLL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C3C2C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




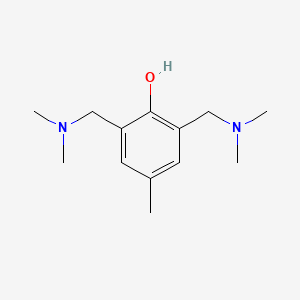

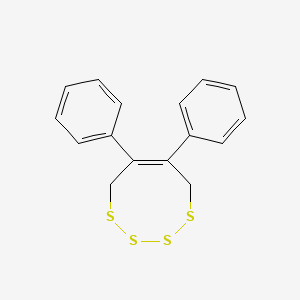
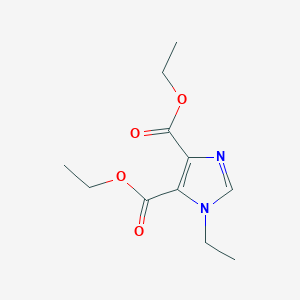
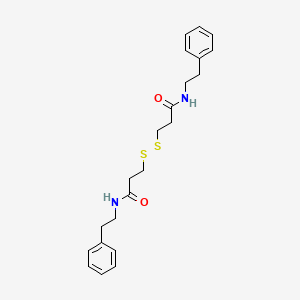
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
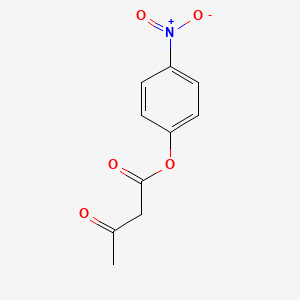
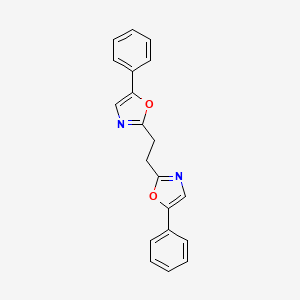
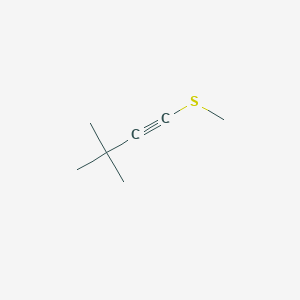

![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)

